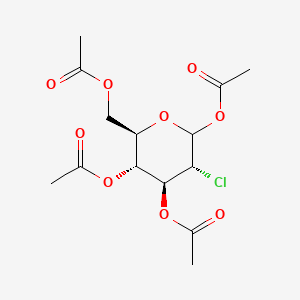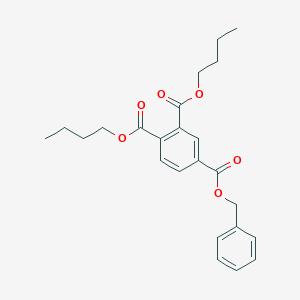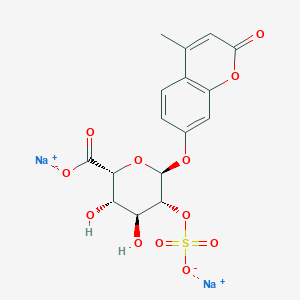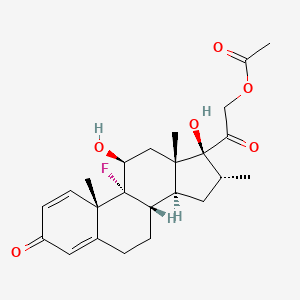![molecular formula C8H6ClNS B13860283 2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
2-(Chloromethyl)thieno[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)thieno[2,3-b]pyridine is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[2,3-b]pyridine typically involves the reaction of 2-thioxopyridine-3-carbonitrile with chloromethylating agents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with chloromethyl methyl ether in the presence of a base . Another approach involves the use of 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles under basic conditions to yield pyrano[4’‘,3’‘,2’‘:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)thieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of thieno[2,3-b]pyridine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)thieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a kinase inhibitor.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)thieno[2,3-b]pyridine involves its interaction with various molecular targets. For instance, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival. The compound may also interact with other enzymes and receptors, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Another thienopyridine derivative with similar biological activities.
Thieno[3,2-d]pyrimidine: A related compound with potential anticancer and anti-inflammatory properties.
Thieno[3,4-b]pyridine: Known for its antimicrobial and antifungal activities
Uniqueness
2-(Chloromethyl)thieno[2,3-b]pyridine is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C8H6ClNS |
|---|---|
Peso molecular |
183.66 g/mol |
Nombre IUPAC |
2-(chloromethyl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2 |
Clave InChI |
YYIPPEUUJJKGHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
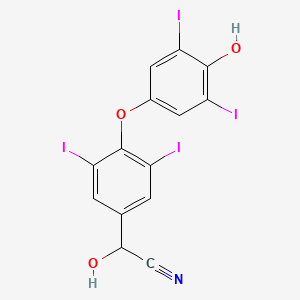


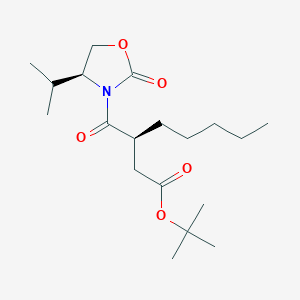

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
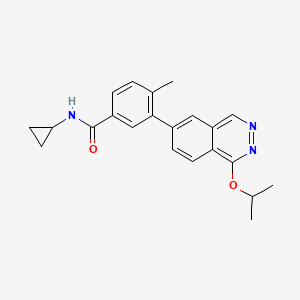
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
